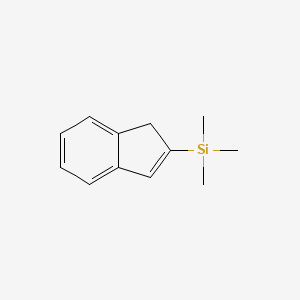

(1H-inden-2-yl)trimethylsilane

Description

Significance of Indenyl Ligands in Organometallic Chemistry

Indenyl ligands are crucial in organometallic chemistry, largely due to their versatile coordination capabilities with transition metals. rsc.org The indenyl ligand, formally the anion derived from the deprotonation of indene (B144670), is structurally related to the well-known cyclopentadienyl (B1206354) (Cp) anion. wikipedia.org This relationship means that many indenyl analogues of cyclopentadienyl complexes exist. wikipedia.org However, the indenyl ligand's fused benzene (B151609) ring breaks the five-fold symmetry of the Cp ligand, leading to more complex and often more reactive coordination geometries. wikipedia.org

A key feature of indenyl ligands is the "indenyl effect," which describes the enhanced rates of substitution reactions observed for η⁵-indenyl complexes compared to their cyclopentadienyl counterparts. wikipedia.orguidaho.edu This rate acceleration is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵ to an η³ coordination mode. uidaho.edunih.gov This rearrangement stabilizes the transition state of associative substitution reactions, a pathway not typically favored by 18-electron cyclopentadienyl complexes. wikipedia.orguidaho.edu This unique reactivity has made indenyl complexes, and by extension, their silylated derivatives, valuable in catalysis. rsc.orgnih.gov For instance, they have been employed as precursors for Ziegler-Natta catalysts used in polymerization reactions. wikipedia.org The structural flexibility and electronic tunability offered by the indenyl framework, further modulated by substituents like silyl (B83357) groups, have made them a cornerstone in the design of highly active and selective catalysts. rsc.orgresearchgate.net

Role of Silylated Indenes in Advanced Synthetic Methodologies

Silylated indenes, including (1H-inden-2-yl)trimethylsilane, are versatile building blocks in advanced synthetic methodologies. The silyl group can act as a directing group, a protecting group, or a modulator of reactivity, opening up a wide range of synthetic possibilities. acs.org For example, silylated indenes have been utilized in ruthenium-catalyzed C–H alkylation/cyclization sequences to prepare a variety of substituted indenes with high atom and step economy. rsc.orgresearchgate.net In these reactions, the silyl group can direct C-H activation and control subsequent cyclization pathways. rsc.orgresearchgate.net

Furthermore, silylated indenes are valuable precursors for the synthesis of complex polycyclic structures. They can undergo [3+2] annulation reactions, catalyzed by planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), to generate diquinanes with multiple contiguous stereocenters. rsc.org In these transformations, the fluoride (B91410) ion from the reaction medium can bind to the silyl group, facilitating the formation of a nucleophilic indenyl anion that participates in conjugate addition. rsc.org The versatility of silylated indenes is also demonstrated in their conversion to other functionalized derivatives, such as silylated 2-indanones, through one-pot epoxidation/rearrangement sequences. bohrium.com The silyl group's influence on the electronic and steric properties of the indenyl system allows for precise control over reaction outcomes, making these compounds indispensable tools for modern synthetic chemists. acs.orgu-tokyo.ac.jp

Historical Context and Evolution of Indenyl Silane (B1218182) Research

The study of indenyl silanes is intrinsically linked to the broader development of organosilicon chemistry and the exploration of indenyl ligands in organometallic chemistry. The discovery of the "indenyl effect" in the mid-20th century spurred significant interest in the synthesis and reactivity of indenyl complexes. uidaho.edu Early research focused on understanding the fundamental principles of haptotropic shifts and their impact on reaction kinetics. uidaho.edu

The introduction of silyl groups onto the indenyl framework represented a significant advancement, allowing for greater control over the ligand's properties. epo.org Early synthetic methods for silylated indenes often involved the reaction of a lithiated indenyl precursor with a chlorosilane, a technique that is still in use today. epo.org Over the years, more sophisticated methods have been developed, including transition-metal-catalyzed C-H silylation and cyclization reactions, which offer improved efficiency and functional group tolerance. rsc.orgcsic.es

Research into silylated indenes has also been driven by their potential applications in materials science and catalysis. rhhz.netaalto.fi The ability to tune the electronic and steric environment of a metal center by modifying the silyl-substituted indenyl ligand has been instrumental in the development of new catalysts for polymerization and other organic transformations. cdnsciencepub.com The ongoing exploration of novel synthetic routes to silylated indenes, such as those involving silyl radical-mediated cyclizations, continues to expand the scope and utility of these important compounds. rhhz.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-inden-2-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-13(2,3)12-8-10-6-4-5-7-11(10)9-12/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLAZBSNDHRRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591105 | |

| Record name | (1H-Inden-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27397-34-8 | |

| Record name | (1H-Inden-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Inden 2 Yl Trimethylsilane and Analogues

Direct Synthesis Approaches to Indenyl Trimethylsilanes

Direct methods for the synthesis of indenyl trimethylsilanes often involve the reaction of a suitable indene (B144670) precursor with a silylating agent. These approaches can be categorized based on the starting material and the nature of the chemical transformation.

Routes Involving Indan (B1671822) Derivatives with Silylating Agents

One common strategy for the synthesis of silylated indenes involves the use of indan derivatives. For instance, 6-(trimethylsilyl)indan-5-yl triflate, a related compound, can be synthesized from 2-chlorophenol (B165306) derivatives through a sequence of silylation and triflation steps. The initial silylation is typically achieved using hexamethyldisilazane (B44280) (HMDS) in the presence of a base like triethylamine (B128534) (TEA) in an inert solvent such as anhydrous tetrahydrofuran (B95107) (THF). This is followed by triflation using trifluoromethanesulfonic anhydride. A more streamlined one-pot procedure has also been developed, starting from 2-bromophenol (B46759) derivatives and using potassium carbonate as the catalyst in dichloromethane.

Another approach involves the direct C-H silylation of indan-5-ol at the ortho position, catalyzed by ruthenium carbonyl (Ru₃(CO)₁₂). This reaction utilizes a directing group and trimethylsilyl (B98337) chloride (TMSCl) as the silylating agent.

Metal-Catalyzed Carbon-Silicon Bond Formation Strategies

Transition metal-catalyzed reactions provide powerful and versatile methods for the formation of carbon-silicon bonds in indenyl systems. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to synthesize indenyl derivatives. nih.gov For example, the reaction of (1H-inden-2-yl)boronic acid with aryl halides in the presence of a palladium catalyst can yield various substituted indenes. nih.gov

Furthermore, rhodium-catalyzed [3+2] annulation reactions of cyclic ketimines with alkynyl chlorides offer a regioselective route to highly functionalized indenes. nih.gov The resulting indenyl chlorides can then undergo further functionalization, including silylation, via Suzuki coupling reactions. nih.gov The unique properties of the indenyl ligand, compared to its cyclopentadienyl (B1206354) analog, can lead to accelerated rates in various catalytic processes. nih.gov

Enol Silylation Pathways to Indenyl Trimethylsilyl Ethers

Silyl (B83357) enol ethers are important intermediates in organic synthesis and can be prepared from enolizable carbonyl compounds. wikipedia.org The reaction of an enolate with a silyl electrophile, such as trimethylsilyl chloride, is a common method. wikipedia.org For instance, the synthesis of (3,4-dihydro-1-naphthyloxy)trimethylsilane, an analog of an indenyl trimethylsilyl ether, is achieved by treating α-tetralone with trimethylsilyl triflate and triethylamine in dichloromethane.

The choice of base and reaction conditions can influence the regioselectivity of the enol silylation of unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.org For example, using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic product, while a weaker base like triethylamine promotes the thermodynamic product. wikipedia.org Various silylating agents, including N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylcyanosilane, have also been effectively used for the preparation of silyl enol ethers from ketones and aldehydes, sometimes under solvent-free conditions. sci-hub.seresearchgate.net

Table 1: Comparison of Silylating Agents for Enol Silylation

| Silylating Agent | Typical Substrate | Base/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Enolizable ketones | LDA or Triethylamine | Allows for kinetic or thermodynamic control. | wikipedia.org |

| Trimethylsilyl triflate (TMSOTf) | α-Tetralone | Triethylamine | Highly reactive silylating agent. | |

| N,O-bis(trimethylsilyl)acetamide (BSA) | Ketones and aldehydes | Solid-supported base | Enables solvent-free conditions. | sci-hub.se |

| Trimethylcyanosilane | 1,3-Diketones | - | Efficient for cyclic 1,3-diketones. | researchgate.net |

Synthesis of Specific Indenyl Trimethylsilane Isomers and Regioisomers

The synthesis of specific isomers and regioisomers of indenyl trimethylsilanes is crucial for their application in areas like catalysis. The reaction of indenyllithium with bis(pentafluorophenyl)boron fluoride (B91410) can lead to a mixture of 1- and 2-indenylbis(pentafluorophenyl)borane regioisomers, which can be separated by fractional crystallization. rug.nlacs.org Subsequent reaction with a silylating agent can then yield the corresponding trimethylsilyl derivatives. rug.nlacs.org

Rhodium-catalyzed annulation reactions have been shown to be highly regioselective, providing a single isomeric form of the indenyl product. nih.gov This allows for the controlled synthesis of specific regioisomers through subsequent functionalization reactions. nih.gov

Synthesis of Highly Functionalized (1H-inden-2-yl)trimethylsilane Derivatives

The synthesis of highly functionalized this compound derivatives allows for the fine-tuning of their electronic and steric properties. One approach involves the synthesis of substituted indenes followed by silylation. For example, various functionalized indenes can be prepared through palladium-catalyzed cross-coupling reactions or rhodium-catalyzed annulations, as mentioned previously. nih.govnih.gov

Another strategy is to start with a functionalized indanone and introduce the silyl group. For instance, 2-indanone (B58226) can react with secondary amines to form 2-amino-substituted indenes, which can then be further modified. acs.org Additionally, the synthesis of indenyl derivatives bearing azole substituents on the cyclopentadienyl ring has been achieved through palladium-catalyzed coupling of the triflate of 2-indanone enol. acs.org The synthesis of fluorinated vitamin D3 analogues has also involved the preparation of octahydro-4H-inden-4-one derivatives containing a trimethylsilyloxy group. acs.org

Preparative Scale Synthesis and Optimization Considerations

For the practical application of this compound and its analogs, the development of preparative scale synthetic methods is essential. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing yield and purity while minimizing costs and environmental impact.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₂H₁₆Si | Target Compound |

| 6-(Trimethylsilyl)indan-5-yl triflate | C₁₃H₁₇F₃O₃SSi | Intermediate |

| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Silylating Agent |

| Triethylamine (TEA) | C₆H₁₅N | Base |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| Trifluoromethanesulfonic anhydride | C₂F₆O₅S₂ | Triflating Agent |

| Potassium carbonate | K₂CO₃ | Catalyst/Base |

| Dichloromethane | CH₂Cl₂ | Solvent |

| Indan-5-ol | C₉H₁₀O | Starting Material |

| Ruthenium carbonyl (Ru₃(CO)₁₂) | C₁₂O₁₂Ru₃ | Catalyst |

| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | Silylating Agent |

| (1H-inden-2-yl)boronic acid | C₉H₉BO₂ | Reactant |

| (3,4-dihydro-1-naphthyloxy)trimethylsilane | C₁₃H₁₈OSi | Analogous Product |

| α-Tetralone | C₁₀H₁₀O | Starting Material |

| Trimethylsilyl triflate | C₄H₉F₃O₃SSi | Silylating Agent |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | Base |

| N,O-bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | Silylating Agent |

| Trimethylcyanosilane | C₄H₉NSi | Silylating Agent |

| Indenyllithium | C₉H₇Li | Reactant |

| Bis(pentafluorophenyl)boron fluoride | C₁₂BF₁₁ | Reactant |

| 2-Indanone | C₉H₈O | Starting Material |

Reactivity and Mechanistic Investigations of 1h Inden 2 Yl Trimethylsilane

Sigmatropic Rearrangements and Dynamic Behavior of Indenyl Trimethylsilanes

Indenyl trimethylsilanes are not static molecules; they undergo dynamic processes, primarily acs.orgwisc.edu-sigmatropic rearrangements, where the trimethylsilyl (B98337) group migrates between positions on the indenyl ring. acs.orgcollectionscanada.gc.ca This fluxional behavior is a key feature of their chemistry.

acs.orgwisc.edu-Elementotropic Shifts and Isoindene Intermediates

The dynamic behavior of indenyl silanes is characterized by acs.orgwisc.edu-sigmatropic shifts, a type of pericyclic reaction where a substituent, in this case, the trimethylsilyl group, moves from one atom to another five atoms away. youtube.com This process involves the migration of the silicon center across the five-membered ring of the indenyl system. acs.org Theoretical calculations and experimental evidence suggest that these rearrangements proceed through isoindene intermediates. acs.orgresearchgate.net The barrier to these silicon shifts is influenced by the aromatic character of the isoindene intermediate; for instance, additional benzo rings fused to the indene (B144670) system lower the migration barrier by enhancing the aromaticity of the isoindene. researchgate.net The activation energy for acs.orgwisc.edu silicon shifts in several (σ-indenyl)trialkylsilanes is approximately 24 kcal/mol. collectionscanada.gc.ca

These isoindene intermediates can be trapped by reacting with suitable reagents. For example, the isoindene formed from 1,3-dimethyl-1-(trimethylsilyl)indene has been intercepted with tetracyanoethylene (B109619) to form a [4+2] cycloadduct, providing concrete evidence for the existence of the isoindene intermediate. acs.org

Influence of Trimethylsilyl Group on Indenyl Ring Dynamics

The trimethylsilyl group plays a crucial role in the dynamic behavior of the indenyl ring. While the nature of alkyl substituents on the silicon atom appears to have a minimal effect on the barrier to acs.orgwisc.edu silicon shifts, the presence of the silyl (B83357) group itself facilitates these migrations. collectionscanada.gc.ca Studies on various substituted indenylsilanes, including those with methyl groups or a π-bonded chromium fragment on the indene ring, have shown that these structural modifications have little impact on the energy barrier for the acs.orgwisc.edu silicon shift, which remains around 24 kcal/mol. collectionscanada.gc.ca This suggests that the inherent electronic properties of the silicon atom are the primary drivers of this process.

Stereochemical Implications of Dynamic Processes

The dynamic processes in indenyl silanes have significant stereochemical consequences. For instance, in bis(indenyl)dimethylsilane, the interconversion between the meso and dl diastereomers occurs through these sigmatropic shifts and can be monitored by NMR spectroscopy. mdpi.com The meso isomer, being mirror-symmetric, exhibits non-equivalent methyl groups on the silicon atom, whereas the C2-symmetric dl isomer has equivalent methyl groups. mdpi.com The configurational inversion of a single indenyl ring necessitates two sequential acs.orgwisc.edu-suprafacial sigmatropic shifts. mdpi.com In more complex systems like tris(indenyl)methylsilane, the dynamic exchange between the eight different indenyl ring environments can be mapped onto a hypercube, illustrating the intricate stereochemical pathways involved. mdpi.com These dynamic processes allow for the facile stereomutation in polyindenyl derivatives of silicon, as well as other group 14 elements like germanium and tin. acs.org

Nucleophilic Substitution Reactions Involving Indenyl Silanes

(1H-inden-1-yl)trimethylsilane can undergo nucleophilic substitution reactions, although its reactivity is significantly lower compared to its more ionic alkali metal counterparts. wisc.edu Kinetic studies have quantified the influence of the counterion on the nucleophilic reactivity of indenyl compounds. The correlation equation, log k₂ = sₙ(N + E), allows for the comparison of different indenyl metal compounds. wisc.edu Based on this, ionic indenyl alkali compounds are found to be 10¹⁸ to 10²⁴ times more reactive than (1H-inden-1-yl)trimethylsilane, depending on the electrophile used. wisc.edu

In reactions with electrophiles like benzhydrylium ions, the silyl group can direct the incoming electrophile. For instance, the reaction of (1H-inden-1-yl)trimethylsilane with benzhydryl bromide leads to the formation of a silylated product, which can then undergo slower protodesilylation. wisc.edu This indicates that electrophilic attack can occur at the indenyl ring, with the silyl group influencing the regioselectivity.

Electrophilic Reactivity of (1H-inden-2-yl)trimethylsilane

While less studied than its nucleophilic counterpart, the electrophilic reactivity of indenyl silanes is also an area of interest. The silicon atom in this compound can be a target for nucleophiles, although this is generally less favorable. More commonly, the indenyl ring itself can act as a nucleophile in electrophilic substitution reactions. The presence of the trimethylsilyl group can influence the position of electrophilic attack. For example, in the reaction of (1H-inden-1-yl)trimethylsilane with benzhydryl bromide, electrophilic attack occurs on the indenyl moiety, leading to a silylated intermediate. wisc.edu This suggests that the silyl group can stabilize the resulting carbocationic intermediate.

Transition Metal-Mediated Reactivity Pathways

Indenyl silanes are valuable ligands in transition metal chemistry, and their reactivity can be significantly altered upon coordination to a metal center. researchgate.netnih.gov The unique "indenyl effect" refers to the observation that indenyl metal complexes often exhibit enhanced reactivity compared to their cyclopentadienyl (B1206354) analogues, which is attributed to the ability of the indenyl ligand to undergo "ring-slippage" from an η⁵ to an η³ coordination mode. nih.gov This provides a low-energy pathway for associative ligand substitution and other reactions.

Transition metal complexes of indenyl silanes can participate in a variety of transformations:

Catalysis: Indenylmetal complexes have been employed as catalysts in various organic transformations, including polymerization and C-H activation. nih.govacs.org

Ring-Slippage: The dynamic interconversion between η⁵ and η³ coordination modes is a hallmark of indenyl complexes and is influenced by the substituents on the indenyl ring, including silyl groups. acs.org

Redox Chemistry: Indenyl manganese carbonyl complexes, for example, can undergo two-electron reduction to form dianionic species, which can then participate in further reactions. acs.orgnih.gov

Reactions with Azides: Ruthenium vinylidene complexes containing indenyl ligands have been shown to react with trimethylsilyl azide, leading to the formation of N-coordinated nitrile complexes through a series of steps involving nucleophilic attack and rearrangement. mdpi.com

The presence of the trimethylsilyl group can also influence the outcome of these metal-mediated reactions, either sterically or electronically.

Data Tables

Table 1: Reactivity Parameters for Selected Indenyl Compounds

| Compound | Solvent | N Parameter | sN Parameter | Reference |

| (1H-inden-1-yl)trimethylsilane | CH₂Cl₂ | -0.10 | 1.05 | lmu.de |

| (1H-inden-1-yl)trimethylstannane | CH₂Cl₂ | 6.68 | 0.81 | lmu.de |

| (1H-inden-1-yl)zinc(II) bromideLiBr | DMSO | 15.60 | 0.51 | lmu.de |

| (1H-inden-1-yl)zinc(II) chlorideLiCl | DMSO | 18.10 | 0.46 | lmu.de |

Data sourced from Mayr's Database of Reactivity Parameters. lmu.de

Hydrosilylation Reactions

While this compound itself is a product of silylation, its saturated analog, (2,3-dihydro-1H-inden-2-yl)trimethylsilane, is notably synthesized via transfer hydrosilylation of indene. This reaction underscores the utility of hydrosilylation in accessing silylated indane frameworks. In these processes, a hydrosilane equivalent is transferred to the double bond of the indene ring.

Research has demonstrated that Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can effectively catalyze the transfer hydrosilylation of 1H-indene using silyl-substituted cyclohexa-1,3-dienes or cyclohexa-2,5-dien-1-yl-silanes as the silane (B1218182) source. google.comrsc.org This method provides a direct route to (2,3-dihydro-1H-inden-2-yl)trimethylsilane, which is the reduced form of the title compound. google.comrsc.org The reaction proceeds with good yield, affording the desired product as a colorless oil. rsc.org For instance, the reaction of 1H-indene with 5-trimethylsilyl-substituted cyclohexa-1,3-diene in the presence of a catalytic amount of B(C₆F₅)₃ yields (2,3-dihydro-1H-inden-2-yl)trimethylsilane in 93% yield. rsc.org This transformation represents an ionic transfer hydrosilylation, where the Lewis acid facilitates the generation of a hydrosilane in solution, which then reduces the alkene. google.com

Table 1: Synthesis of (2,3-Dihydro-1H-inden-2-yl)trimethylsilane via Transfer Hydrosilylation

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1H-Indene, 5-trimethylsilyl-substituted cyclohexa-1,3-diene | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | (2,3-Dihydro-1H-inden-2-yl)trimethylsilane | 93% | rsc.org |

| Indene, Cyclohexa-2,5-dien-1-yltrimethylsilane | Lewis Acid (e.g., B(C₆F₅)₃) | (2,3-Dihydro-1H-inden-2-yl)trimethylsilane | 73% | google.com |

Cross-Coupling Reactions

The indenyl and trimethylsilyl moieties in this compound and its derivatives offer multiple avenues for cross-coupling reactions, enabling the construction of more complex molecular architectures. The trimethylsilyl group can act as a protecting group for a terminal alkyne or be activated for coupling, while the indenyl framework can be functionalized, for example, through a bromo- or triflate-substituted precursor.

A key example involves the Sonogashira-type cross-coupling of lithium acetylides with aryl bromides. rug.nl While not a direct reaction of the title compound, the synthesis of ((1H-inden-2-yl)ethynyl)trimethylsilane from 2-bromoindene (B79406) and lithium (trimethylsilyl)acetylide is a crucial first step. rug.nl This alkynylsilane derivative is then a versatile substrate for further C-C bond-forming reactions. rug.nlnih.gov

Furthermore, isomers such as ((1H-inden-3-yl)methyl)trimethylsilane can be synthesized via nickel-catalyzed cross-coupling. rsc.org This reaction involves the coupling of ((1H-inden-3-yl)oxy)trimethylsilane with a trimethylsilylmethyl lithium reagent (LiCH₂SiMe₃), demonstrating a stereospecific synthesis of allylsilanes from enol ethers. rsc.org This highlights how different isomers of indenyl silanes can be accessed through distinct cross-coupling strategies.

Table 2: Cross-Coupling Reactions Involving Indenyl Silane Scaffolds

| Reactant(s) | Catalyst/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Bromoindene, Lithium (trimethylsilyl)acetylide | Palladium catalyst (e.g., Pd₂(dba)₃/XPhos) | Sonogashira-type coupling | ((1H-Inden-2-yl)ethynyl)trimethylsilane | rug.nl |

| ((1H-Inden-3-yl)oxy)trimethylsilane, LiCH₂SiMe₃ | Ni(COD)₂ | Dealkoxylating Csp²-Csp³ Cross-Coupling | ((1H-Inden-3-yl)methyl)trimethylsilane | rsc.org |

C-H Activation and Functionalization within Indenyl Frameworks

The direct activation and functionalization of C-H bonds within the indenyl framework represent an atom-economical approach to modifying this ligand scaffold. While studies focusing specifically on the C-H activation of this compound are not extensively documented, research on related indenyl-metal complexes provides significant insights into the potential reactivity of the framework. The indenyl ligand is known to participate in various transformations involving C-H bond cleavage. researchgate.net

For instance, mechanistic studies on indenyl zirconocene (B1252598) complexes have shown that the indenyl ligand can undergo insertion reactions with ketones. This process involves a rearrangement of the ligand's hapticity (e.g., from η⁵ to η¹ or η³) to facilitate the functionalization of the ring. In other systems, a pyridyl-substituted indenyl ligand within a trinuclear ruthenium complex was shown to undergo C-H activation. researchgate.net Transition-metal catalyzed C-H activation is a powerful tool, and free-amine directed functionalizations have been developed for creating biaryl frameworks, suggesting that appropriately substituted indenyl silanes could be viable substrates for such transformations. nih.gov Chiral indenyl rhodium complexes have also been successfully used as catalysts in asymmetric C-H activation reactions, further demonstrating the capacity of the indenyl moiety to engage in this type of reactivity. researchgate.net These examples collectively suggest that the C-H bonds of the indenyl ring in this compound are potential sites for catalytic functionalization.

Comparative Reactivity Studies of Indenyl Silane Isomers and Derivatives

The reactivity of indenyl silanes is significantly influenced by the substitution pattern on the indenyl ring and the nature of the ligand itself compared to analogues like the cyclopentadienyl (Cp) ligand. The "indenyl effect" describes the observation that indenyl-metal complexes often exhibit dramatically enhanced rates in substitution and other reactions compared to their cyclopentadienyl counterparts. nih.govillinois.edu This acceleration is attributed to the ability of the indenyl ligand to undergo a facile η⁵ to η³ ring slippage, which stabilizes the transition state by preserving aromaticity in the fused benzene (B151609) ring. illinois.edu This fundamental principle suggests that metal complexes of this compound would likely display higher catalytic activity or reactivity in ligand exchange processes than a corresponding silylated cyclopentadienyl complex.

The position of the trimethylsilyl group on the indenyl ring also plays a crucial role. The synthesis of the 2-substituted saturated derivative, (2,3-dihydro-1H-inden-2-yl)trimethylsilane, is achieved via hydrosilylation of the five-membered ring's double bond. google.comrsc.org In contrast, the 3-substituted isomer, ((1H-inden-3-yl)methyl)trimethylsilane, is prepared through a nickel-catalyzed cross-coupling at the C3 position. rsc.org This highlights distinct synthetic pathways governed by the isomeric position.

Furthermore, dynamic behavior, such as silyl group migration, is an important aspect of indenyl silane chemistry. Studies have shown that the migration of silyl groups across the indenyl framework can occur via sequential google.comacs.org-elementotropic shifts. researchgate.net The energy barriers for these migrations are influenced by the structure of the indenyl system, with benzo-annulation (as is inherent in the indenyl structure) lowering the barrier by enhancing the aromatic character of the isoindene intermediates. researchgate.net This suggests a potential for isomerization in this compound under certain conditions, which could influence its reactivity in subsequent transformations.

Coordination Chemistry and Organometallic Complexes of 1h Inden 2 Yl Trimethylsilane

Ligand Design and Synthesis of Indenyl Trimethylsilyl (B98337) Ligands

The synthesis of indenyl ligands functionalized with trimethylsilyl groups is a critical first step in developing specific organometallic complexes. The position of the silyl (B83357) group on the indenyl ring, whether on the five-membered or six-membered ring, significantly directs the properties of the resulting metal complexes. For ligands like (1H-inden-2-yl)trimethylsilane, the silyl group is placed on the five-membered ring.

The systematic synthesis of 2-substituted silylindenes, including this compound, has been developed to provide precursors for corresponding metallocenes. researchgate.net One common strategy involves the reaction of 2-indanone (B58226) with a suitable silylating agent. For instance, the synthesis of 2-(tert-butyldimethylsilyl)indene has been achieved through a specific synthetic route. researchgate.net While various methods exist for creating substituted indenes, including the functionalization of indanones or benzofulvenes, the direct silylation of an indenyl anion is a primary method. researchgate.net The indenyl anion can be generated by deprotonating indene (B144670) with strong bases like butyllithium. wikipedia.org Subsequent reaction with a trialkylsilyl halide, such as trimethylsilyl chloride, yields the desired silyl-substituted indene. The synthesis of related compounds, such as ((1H-inden-2-yl)oxy)trimethylsilane, has also been reported, demonstrating the versatility of functionalizing the indenyl scaffold. rsc.org

Complexation with Transition Metals

The this compound ligand and its derivatives have been successfully coordinated with a variety of transition metals, leading to complexes with diverse structures and applications, particularly in catalysis.

Group 4 Metallocene Complexes (Titanium, Zirconium, Hafnium)

Group 4 metals are of particular interest for forming metallocene complexes with indenyl ligands due to their extensive use as polymerization catalysts. researchgate.net The synthesis of bis[2-(trimethylsilyl)indenyl]zirconium dichloride has been accomplished through the salt metathesis reaction of the corresponding indenyl lithium salt with zirconium tetrachloride. researchgate.net Similarly, titanium and zirconium metallocenes containing bridged bis(2-indenyl) ligands have been synthesized, highlighting the utility of 2-substituted indenes in creating ansa-metallocenes. rsc.org

The general approach for synthesizing these complexes involves the reaction of a metal tetrachloride (MCl₄, where M = Ti, Zr, Hf) with two equivalents of the lithium salt of the silyl-substituted indene. researchgate.net While zirconium complexes are well-documented, hafnium analogues are also synthesized for applications in catalysis, though their study is sometimes more limited. rsc.orgmdpi.com The resulting metallocene dichlorides, such as bis[2-(trimethylsilyl)indenyl]zirconium dichloride, serve as important catalyst precursors for olefin polymerization. researchgate.net

Chelate and Bridging Ligand Architectures in Metal Complexes

The indenyl framework can be incorporated into more complex ligand architectures, such as chelate and bridging systems. Chelate complexes involve a ligand that binds to the metal center through two or more donor sites. For example, indenylnickel chelate complexes have been synthesized where a phosphane tether attached to the indenyl ligand coordinates to the nickel center, forming a stable chelate ring. acs.orgresearchgate.net

Bridging architectures are also common, where the indenyl ligand links two metal centers. Palladium(I) dimers have been reported with bridging indenyl ligands. acs.org In some iron complexes, both bridging and terminal indenyl ligands have been observed. researchgate.net Furthermore, ansa-metallocenes, which feature two indenyl rings linked by a bridge, are a crucial class of compounds, particularly for stereospecific polymerization catalysis. rsc.org The 2-substituted nature of this compound makes it a suitable component for such bridged structures.

Formation of η¹- and η⁵-Indenyl Complexes

The indenyl ligand exhibits remarkable coordination versatility, capable of binding to a metal center in various hapticities, most commonly η⁵, η³, and η¹. wikipedia.org The η⁵ coordination mode involves the five-membered ring of the indenyl ligand, making it an analogue of the cyclopentadienyl (B1206354) (Cp) ligand. wikipedia.org However, unlike the Cp ligand, the indenyl ligand can readily undergo a "ring slip" from an η⁵ to an η³ coordination mode. This η⁵-η³ isomerization, known as the indenyl effect, facilitates associative substitution reactions even in 18-electron complexes by creating a vacant coordination site. researchgate.netwikipedia.org

While η⁵ is the most common bonding mode for indenyl ligands in metallocenes, η¹ coordination is also observed. In certain lanthanide complexes, for example, an indenyl ligand can be η⁵-coordinated while another group is η¹-coordinated. acs.org In the course of reactions involving indenyl zirconocene (B1252598) complexes, haptotropic rearrangements from η⁵ to η³, and even to η¹, have been documented. This flexibility in coordination is a defining characteristic of indenyl complexes and is influenced by the steric and electronic nature of substituents like the trimethylsilyl group.

Structural Elucidation of Metal-Indenyl Trimethylsilane Complexes

The solid-state structure of bis[2-(trimethylsilyl)indenyl]zirconium dichloride has been characterized by X-ray diffraction, confirming its molecular geometry. researchgate.net In a related structural study of ruthenium vinylidene complexes bearing an indenyl ligand, the Ru-Cα bond length was found to be typical for metal-carbon double bonds in vinylidene complexes. nih.gov The structural parameters for a zirconium(IV) complex containing a substituted indenyl ligand have also been reported, providing further insight into the coordination environment of zirconium. nih.gov

The table below summarizes key structural data for a representative complex.

| Complex | Parameter | Value | Reference |

| bis[2-(trimethylsilyl)indenyl]zirconium dichloride | Metal | Zirconium | researchgate.net |

| Ligand Coordination | η⁵-Indenyl | researchgate.net | |

| Key Feature | Characterized by single-crystal X-ray diffraction | researchgate.net |

This table is representative and based on available literature. Detailed crystallographic data can be found in the cited reference.

Influence of Trimethylsilyl Substitution on Coordination Geometry and Electronic Properties

The introduction of a trimethylsilyl (TMS) group at the 2-position of the indenyl ligand has a profound impact on both the coordination geometry and the electronic properties of the resulting metal complex.

Electronically, the TMS group is generally considered to have a weak σ-donor (+I) effect and a more significant π-acceptor (–M) or electron-withdrawing nature. This electron-withdrawing characteristic can influence the redox properties of the complex, for example, making ferrocenes containing a trimethylsilyl group more difficult to oxidize compared to their unsubstituted counterparts. The TMS group can also participate in the β-silicon effect, where Si-C hyperconjugation can weaken metal-ligand bonds in delocalized systems like indenyls. nih.gov

Sterically, the bulky TMS group influences the conformational profile of the ligand around the metal center. In the case of silyl-substituted zirconocenes, differences in catalytic performance for ethene homopolymerization have been attributed to this conformational control rather than significant geometric distortions. researchgate.net The steric bulk of the TMS group can affect the accessibility of the metal center, influencing substrate binding and the regiochemistry of reactions. nih.gov Furthermore, the presence of TMS substituents has been shown to affect the ring-slippage of bis-indenyl-molybdenocene derivatives, demonstrating its influence on the dynamic behavior of the indenyl ligand. acs.org

Catalytic Applications of 1h Inden 2 Yl Trimethylsilane and Its Metal Complexes

Olefin Polymerization Catalysis

Metallocene complexes, characterized by a central transition metal atom sandwiched between one or more cyclopentadienyl-type ligands, function as single-site catalysts. uni-bayreuth.deacs.org This well-defined nature allows for the production of polymers with narrow molecular weight distributions and uniform microstructures. uni-bayreuth.de The indenyl ligand, a derivative of cyclopentadienyl (B1206354) with a fused benzene (B151609) ring, is a key component in many high-performance metallocene catalysts. The substitution on the indenyl ring system is a critical strategy for modifying catalyst performance. google.com

(1H-inden-2-yl)trimethylsilane is a precursor to indenyl ligands that are incorporated into single-site metallocene catalysts. The substitution of a trimethylsilyl (B98337) (SiMe₃) group onto the indenyl ligand framework significantly influences the electronic and steric environment of the metal center. d-nb.info For instance, replacing a standard cyclopentadienyl (Cp) ligand with a more complex indenyl ligand in certain chromium-based systems has been shown to increase catalytic activity and the ability to incorporate α-olefin co-monomers. d-nb.info

The trimethylsilyl group, being relatively bulky, can enhance the stability and solubility of the resulting metal complex. d-nb.info Zirconium-based metallocenes, such as bis(2-trimethylsilyl-indenyl)zirconium dichloride, have been synthesized and studied for ethylene (B1197577) polymerization. researchgate.net These catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), demonstrate how modifications to the indenyl ligand directly impact polymerization behavior. The synthesis of such complexes typically involves the deprotonation of the silylated indene (B144670) to form the corresponding lithium or sodium salt, which is then reacted with a metal halide like zirconium tetrachloride (ZrCl₄). researchgate.net

The geometry of a metallocene catalyst is a determining factor in the stereochemistry of the polymer it produces. The introduction of substituents on the indenyl ligands is a powerful tool for controlling this geometry. Chiral ansa-metallocenes, where two indenyl ligands are linked by a bridge, are particularly important for stereoselective polymerization. google.com

The performance of catalysts bearing trimethylsilyl-substituted indenyl ligands has been quantitatively assessed in various studies. The presence of the SiMe₃ group generally leads to enhanced catalytic activity and influences the properties of the resulting polymer.

For example, a study on quinolyl-functionalized indenyl chromium complexes found that adding a trimethylsilyl group to the indenyl moiety improved catalytic activity in ethylene polymerization compared to the unsubstituted analogue. d-nb.info Similarly, a comparative study of various bis(2-substituted-indenyl)zirconium dichloride catalysts showed that the trimethylsilyl-substituted version was an active catalyst for ethylene polymerization. researchgate.net The choice of the indenyl ligand and the co-catalyst has been shown to have a major impact on polymerization efficiency and stereospecificity. acs.org

The following tables summarize key findings from the literature on the performance of these catalysts.

Table 1: Ethylene Polymerization with a Trimethylsilyl-Substituted Indenyl Chromium Catalyst Catalyst system: Complex activated with methylaluminoxane (MAO). Polymerization conditions: 15 minutes.

| Complex | Substituent on Indenyl | Activity (kg PE / (mol[Cr] * h)) |

| 1 | 4,5-fused cyclohexyl ring | 5800 |

| 2 | 4,5-fused cyclohexyl ring, 7-Me | 6200 |

| 3 | 4,5-fused cyclohexyl ring, 7-SiMe₃ | 6900 |

Data sourced from ChemistrySelect, 2017. d-nb.info

Table 2: Ethylene Polymerization with Substituted Bis(indenyl)zirconium Dichloride Catalysts Catalyst system: [2-R-Ind]₂ZrCl₂ activated with MAO. Polymerization conditions: Ethylene pressure 2-8 bar.

| R Group (Substituent) | Activity (kg PE / (mol[Zr] * h * bar)) |

| Me | 1000 |

| Et | 1100 |

| SiMe₃ | 300 |

| Ph | 100 |

Data sourced from Journal of Molecular Catalysis A: Chemical, 2005. researchgate.net

Ligand Modification and Stereocontrol in Polymerization Processes

Role in Organic Transformations

Beyond its central role in polymerization catalysis, this compound and its isomers serve as reagents in organic synthesis, primarily in the construction of carbon-carbon bonds.

Organosilicon compounds are versatile reagents in cross-coupling reactions for forming carbon-carbon bonds. While direct examples of this compound being used in reactions like the Hiyama coupling are not prevalent in the reviewed literature, the synthesis of related compounds suggests its potential utility. For instance, the isomeric compound ((1H-inden-3-yl)methyl)trimethylsilane has been synthesized via a nickel-catalyzed cross-coupling reaction between ((1H-inden-3-yl)oxy)trimethylsilane and a silylmethyl lithium reagent. rsc.org This demonstrates the participation of indenyl silane (B1218182) derivatives in metal-catalyzed C-C bond-forming reactions.

Furthermore, palladium-catalyzed coupling reactions are a known route to creating substituted indenes for ligand synthesis, highlighting the reactivity of the indenyl core in such transformations. acs.orgacs.org Although an attempt to couple 2-bromo-1H-indene with 1-(trimethylsilyl)-1H-pyrrole was reported as unsuccessful, this exploration points towards the general interest in using silylated precursors for synthesizing complex indenyl structures. acs.org

A silylating agent is a chemical that donates a silyl (B83357) group (such as trimethylsilyl, -SiMe₃) to a substrate, typically to protect a reactive functional group like an alcohol or amine. Common silylating agents include chlorotrimethylsilane (B32843) and N,O-bis(trimethylsilyl)acetamide (BSA). d-nb.infoiucr.orgorgsyn.org

There is no evidence in the surveyed literature to suggest that this compound is used as a silylating agent. The compound features a relatively strong carbon-silicon bond. Its primary synthetic utility is as a precursor where the entire trimethylsilyl-indenyl moiety is incorporated as a ligand in a larger molecule, rather than as a donor of the trimethylsilyl group itself. The introduction of the trimethylsilyl group onto the indene is typically achieved using a conventional silylating agent like chlorotrimethylsilane. d-nb.info

Reagent in Carbon-Carbon Bond Formation

Activation of Small Molecules in Metal-Indenyl Systems

The activation of small, kinetically inert molecules is a fundamental challenge in chemistry with significant implications for industrial catalysis and sustainable chemical synthesis. Metal complexes featuring indenyl ligands, including those derived from this compound, have emerged as promising platforms for this purpose. The unique electronic properties of the indenyl ligand, particularly the "indenyl effect" which facilitates η5 to η3 ring slippage, can promote reactivity at the metal center. This section details research findings on the activation of small molecules such as dinitrogen (N₂), dihydrogen (H₂), and silanes by metal-indenyl systems.

Activation of Dinitrogen and Dihydrogen

Low-valent Group 4 bis(indenyl) complexes have demonstrated significant capabilities in the activation of dinitrogen. Research has shown that the reduction of substituted bis(indenyl)zirconocene dihalides in the presence of N₂ leads to the formation of dimeric zirconium complexes with a bridging, activated dinitrogen ligand. nih.gov

For instance, the sodium amalgam reduction of bis(1-isopropyl-3-methylindenyl)zirconium dichloride under one atmosphere of N₂ yields an end-on bound dinitrogen complex, [(η⁵-C₉H₅-1-iPr-3-Me)₂Zr(NaCl)]₂(μ₂-η¹:η¹-N₂) nih.gov. The structural and spectroscopic data for this and related complexes confirm significant activation of the N≡N triple bond, as evidenced by an elongation of the N-N bond distance compared to free dinitrogen (1.098 Å). nih.gov

| Complex | N-N Bond Length (Å) | Coordination Mode | Comment |

|---|---|---|---|

| [(η⁵-C₉H₅-1-iPr-3-Me)₂Zr(NaCl)]₂(μ₂-η¹:η¹-N₂) | 1.203(7) | End-on (μ₂-η¹:η¹) | Modest activation |

| [(η⁵-C₉H₅-1-iPr-3-Me)₂Zr(NaI)]₂(μ₂-η¹:η¹-N₂) | 1.239(6) | End-on (μ₂-η¹:η¹) | Stronger activation influenced by halide |

These activated dinitrogen complexes exhibit further reactivity, notably towards H₂. The exposure of these N₂-bridged dimers to dihydrogen at ambient temperature and pressure results in the rapid formation of N-H bonds, yielding a hydrido zirconocene (B1252598) hydrazido complex, [(η⁵-C₉H₅-1-iPr-3-Me)₂ZrH]₂(μ₂-η²:η²-N₂H₂) nih.gov. This transformation represents a sequential activation of both N₂ and H₂, demonstrating the potential of these indenyl systems to mediate key steps in ammonia (B1221849) synthesis cycles. nih.gov

While direct studies on dinitrogen activation by complexes of this compound are not extensively documented, the synthesis and characterization of bis[2-(trimethylsilyl)indenyl]zirconium dichloride are well-established. researchgate.net Based on the demonstrated reactivity of structurally similar alkyl-substituted bis(indenyl)zirconium complexes, it is plausible that reduced forms of this silyl-substituted analogue could also facilitate the activation of N₂.

Activation of Silanes

The activation of element-hydrogen bonds is a key step in many catalytic processes. In the context of silyl-substituted indenyl ligands, research has uncovered intramolecular activation of Si-H bonds. During studies of ethene polymerization catalyzed by cationic species derived from bis(2-dimethylsilyl-indenyl)zirconium(IV) dichloride, an unexpected activation of the silicon-hydrogen bond within the ligand framework was observed through computational studies. nih.gov

This intramolecular C-H activation of the silyl methyl group, leading to a cyclometalated species, was found to have a remarkably low activation barrier, highlighting the accessibility of such pathways in these systems.

| System | Process | Calculated Activation Enthalpy (kcal/mol) |

|---|---|---|

| [bis(2-dimethylsilyl-indenyl)zirconium-alkyl]⁺ | Intramolecular Si-H activation | 14 |

This finding is significant as it demonstrates that the silyl group in a 2-silyl-indenyl ligand is not merely a passive spectator substituent. Instead, it can directly participate in reactions at the metal center. This suggests that complexes of this compound could be effective not only for activating external small molecules but also for promoting reactions involving Si-H bonds, such as in hydrosilylation catalysis. The electronic influence of the 2-trimethylsilyl substituent, which affects the electron density at the metal center, combined with its steric profile, plays a crucial role in tuning the catalytic performance and reactivity of the corresponding zirconium complex. researchgate.netnih.gov

Computational and Theoretical Investigations of 1h Inden 2 Yl Trimethylsilane

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecular systems. researchgate.net For (1H-inden-2-yl)trimethylsilane, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. Such studies often involve optimizing the molecular geometry to find the lowest energy structure and then performing further calculations on this optimized geometry. researchgate.net

DFT studies allow for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites prone to nucleophilic attack. Furthermore, the HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis, another technique often paired with DFT, can be used to study the specific bonding interactions within this compound. researchgate.net This would involve examining the hybridization of the silicon and carbon atoms and the nature of the silicon-carbon bond, confirming its covalent character and the sp³ hybridization at the silicon center. researchgate.net The molecular electrostatic potential (MEP) can also be calculated to visualize the charge distribution and identify electron-rich and electron-poor regions, which is valuable for predicting intermolecular interactions. researchgate.net

Table 1: Representative DFT Calculation Parameters for Silylated Compounds This table is illustrative of typical methods used in DFT studies on related molecules.

| Parameter | Method/Basis Set | Application | Source |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311+G(d,p) | Finding the minimum energy structure of isomers and transition states. | nih.gov |

| Electronic Properties | DFT/B3LYP/6-311G(2d,p) | Calculation of molecular electrostatic potential and frontier molecular orbitals. | researchgate.net |

| Bonding Analysis | NBO Analysis | Confirmation of hybridization and bond types. | researchgate.net |

| Excited States | TD-DFT | Investigation of optical properties and electronic transitions. | researchgate.net |

Molecular Orbital Calculations and Energy Profiles of Transformations

Molecular orbital (MO) calculations are essential for mapping the energy landscapes of chemical reactions. nih.gov By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. These profiles provide quantitative data on activation energies and reaction enthalpies, which are fundamental to understanding reaction kinetics and thermodynamics.

For transformations involving the indenyl framework, such as isomerizations or additions, theoretical calculations can map out the entire potential energy surface. nih.govacs.org For instance, studies on the rearrangement of indenyl-related carbenes have used the B3LYP/6-311+G(d,p) level of theory to determine the relative energies of various isomers and the transition states that connect them. nih.gov Similarly, investigations into photochemical reactions utilize advanced methods like the complete active space self-consistent field (CASSCF) to locate and characterize key features like conical intersections, which are critical for understanding reaction pathways in excited states. nih.gov

In a copper-catalyzed reaction to form substituted 1H-indenes, DFT calculations were used to compute the Gibbs free energy for various steps. acs.org This allowed for the construction of a detailed potential energy surface, revealing the activation free energies for competing pathways and explaining the observed product distribution. acs.org Such analyses are critical for understanding how catalysts influence reaction pathways and for optimizing reaction conditions.

Table 2: Calculated Energies for Isomers and Reaction Pathways in Related Indene (B144670) Systems

| System/Reaction | Calculation Level | Finding | Energy Value (kcal/mol) | Source |

|---|---|---|---|---|

| C₁₁H₈ Isomers | CCSD(T)/cc-pVTZ//B3LYP | Relative energy of (1-methylene-1H-inden-2-yl)methylidene | 65.5 | nih.gov |

| Cu-Catalyzed Indene Synthesis | DFT (Gibbs Free Energy) | Activation free energy for 1,5-H shift (dominant pathway) | 16.9 | acs.org |

| Cu-Catalyzed Indene Synthesis | DFT (Gibbs Free Energy) | Activation free energy for competing 1,5-H shift | 20.4 | acs.org |

Mechanistic Pathways Elucidation through Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating complex reaction mechanisms. nih.govacs.org It allows chemists to visualize the step-by-step transformation of reactants into products, including the formation of transient intermediates that may be impossible to detect experimentally. By calculating the energies associated with different potential pathways, the most favorable mechanism can be identified.

For example, in the formation of 3-(2-furyl)-1H-indenes, DFT calculations were instrumental in distinguishing between several plausible mechanistic pathways. acs.org The study evaluated a mechanism involving a copper carbene intermediate followed by a diene-carbene cyclization and a 1,5-hydrogen shift. acs.org By comparing the calculated Gibbs free energies of the transition states for each step, this pathway was confirmed as the most likely, while alternative routes like a direct C-H insertion were ruled out due to higher energy barriers. acs.org

Theoretical investigations can also differentiate between concerted and stepwise mechanisms. nih.gov In studies of organometallic reactions, the analysis of calculated reaction barriers has been used to determine that a stepwise SNAr route is more probable than a concerted process. nih.gov For photochemical reactions, theoretical modeling can identify crucial non-adiabatic pathways, such as those proceeding through conical intersections, providing a qualitative and quantitative explanation for the observed products. nih.gov

Conformational Analysis and Steric Effects of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is characterized by its large molecular volume, which imparts significant steric effects on the parent molecule. wikipedia.org Conformational analysis of this compound through computational methods can reveal the preferred spatial arrangement of the TMS group relative to the indenyl ring and the rotational energy barriers involved.

The steric bulk of the TMS group can play a crucial role in shielding parts of the molecule from chemical attack. nih.gov In related silylated compounds, a TMS group has been shown to exert considerable steric hindrance, deactivating a nearby ester functional group towards nucleophilic attack. nih.gov Computational studies can quantify this effect by modeling the approach of a reactant and calculating the resulting increase in steric energy. Changes in the conformation of the Si-C bond can augment or diminish this shielding effect. nih.gov

Furthermore, steric interactions are known to influence the pathways of cycloaddition reactions. williams.edu In complex systems like tris(indenyl)silanes, the steric demands of the ligands dictate the molecular dynamics, and computational studies have been used to elucidate the barriers to intramolecular silicon shifts. collectionscanada.gc.ca For this compound, the conformation of the TMS group would similarly be expected to influence its reactivity, particularly in reactions involving the indenyl π-system or the adjacent allylic protons.

Prediction of Reactivity and Selectivity in Chemical Processes

A major goal of computational chemistry is to predict the outcome of unknown reactions. By analyzing the electronic structure and reaction energy profiles, it is possible to make robust predictions about both reactivity and selectivity (chemo-, regio-, and stereoselectivity). nih.govacs.org

For instance, the regioselectivity of a reaction can be predicted by comparing the activation energies of transition states leading to different constitutional isomers. In the copper-catalyzed synthesis of 1H-indenes, the model predicted a product ratio of 180:1 for two isomers based on a 3.5 kcal/mol difference in their respective activation free energies, a prediction that was in good agreement with experimental observations. acs.org

Electronic effects, elucidated through computational analysis, can also explain and predict enantioselectivity. acs.org The preferred formation of one enantiomer over another can often be traced to subtle differences in the transition state energies, which can be modeled computationally. acs.org By understanding the underlying mechanistic principles, such as the conservation of diene stereochemistry in certain metal-catalyzed cycloadditions, chemists can predict the stereochemical outcome of related reactions. williams.edu Ultimately, these predictive capabilities allow computational studies to guide the rational design of new synthetic methods and functional molecules. umich.edu

Advanced Spectroscopic and Structural Characterization of 1h Inden 2 Yl Trimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For (1H-inden-2-yl)trimethylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR studies, including dynamic NMR experiments, offers a comprehensive understanding of its structure and fluxional processes.

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the indenyl and trimethylsilyl (B98337) groups. In a study, the ¹H NMR spectrum of a related compound, was recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer. For a derivative, (1-methoxy-1H-inden-2-yl)trimethylsilane, the following ¹H NMR data was reported: δ 7.85 (d, J = 7.7 Hz, 1H), which corresponds to a proton on the aromatic part of the indenyl ring. amazonaws.com

The trimethylsilyl group typically appears as a sharp singlet in the upfield region of the spectrum, usually between 0 and 0.5 ppm, due to the high shielding effect of the silicon atom. The integration of this signal corresponds to nine protons. The protons of the indenyl group are expected to appear in the aromatic region (around 7.0-8.0 ppm) and the aliphatic region for the five-membered ring protons, with chemical shifts and multiplicities influenced by their specific location and coupling with neighboring protons.

Table 1: Representative ¹H NMR Data for an Indenyl-Trimethylsilane Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Data is for (1-methoxy-1H-inden-2-yl)trimethylsilane as a representative example. amazonaws.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the trimethylsilyl group typically resonate at a chemical shift of around 0 ppm. The indenyl carbons show a range of chemical shifts depending on their hybridization and electronic environment. Aromatic carbons generally appear between 120 and 150 ppm, while the sp³-hybridized carbons of the five-membered ring will be found at higher field.

For a related compound, (Z)-(2,4-di(1H-inden-2-yl)but-1-en-3-yn-1-yl)trimethylsilane, the trimethylsilyl carbons were observed at -0.6 ppm. rsc.org The carbons of the indenyl group in this molecule showed complex signals in the aromatic and olefinic regions, for instance at 147.6, 145.0, 144.2, 143.4, 143.1, 137.4, 136.9, 133.8, 130.8, 127.4, 127.0, 126.7, 125.9, 125.5, 123.74, 123.73, 121.8, and 121.6 ppm, with the aliphatic carbons of the indenyl ring appearing at 42.6 and 38.0 ppm. rsc.org While this is a more complex molecule, the data provides a general idea of the expected chemical shift regions for the carbons in this compound.

Table 2: Representative ¹³C NMR Data for an Indenyl-Trimethylsilane Derivative

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Trimethylsilyl (CH₃) | -0.6 |

| Indenyl (sp² C) | 121.6 - 147.6 |

Note: Data is for (Z)-(2,4-di(1H-inden-2-yl)but-1-en-3-yn-1-yl)trimethylsilane as a representative example. rsc.org

²⁹Si NMR spectroscopy is a highly specific technique for studying the environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For trimethylsilyl groups attached to a carbon atom, the ²⁹Si chemical shift is typically observed in the range of -10 to +10 ppm relative to tetramethylsilane (B1202638) (TMS).

In the case of (Z)-(2,4-di(1H-inden-2-yl)but-1-en-3-yn-1-yl)trimethylsilane, the ²⁹Si NMR chemical shift was reported to be -8.2 ppm. rsc.org Another related compound, (E)-(2,4-bis(4-chlorophenyl)but-1-en-3-yn-1-yl)trimethylsilane, showed a ²⁹Si signal at -8.6 ppm. rsc.org This suggests that the ²⁹Si chemical shift for this compound is expected to be in a similar upfield region.

Table 3: Representative ²⁹Si NMR Data for Indenyl-Trimethylsilane Derivatives

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| (Z)-(2,4-di(1H-inden-2-yl)but-1-en-3-yn-1-yl)trimethylsilane | -8.2 |

Note: Data from related compounds. rsc.org

Indenyl compounds are known to exhibit fluxional behavior, where the molecule undergoes rapid, reversible intramolecular rearrangements. collectionscanada.gc.ca For indenylsilanes, a common dynamic process is the sigmatropic rearrangement, specifically a rsc.orgepa.gov-shift of the silyl (B83357) group between the positions of the five-membered ring. collectionscanada.gc.ca This process can often be studied using variable-temperature NMR spectroscopy.

At low temperatures, the rearrangement is slow on the NMR timescale, and distinct signals for the different protons and carbons of the static structure are observed. As the temperature is increased, the rate of the rsc.orgepa.gov-silyl shift increases. This leads to broadening of the NMR signals, which eventually coalesce into a set of time-averaged signals at higher temperatures. The coalescence temperature and the line shape analysis of the spectra at different temperatures can be used to determine the activation energy (ΔG‡) for the rearrangement process. Studies on related tris(σ-indenyl)silanes have shown that the barrier to rsc.orgepa.gov silicon shifts is approximately 24 kcal/mol. collectionscanada.gc.ca This indicates a significant energy barrier for the migration of the silicon moiety around the indenyl ring.

²⁹Si NMR for Silicon Environment Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic portions of the indenyl ring, as well as the C-H and Si-C bonds of the trimethylsilyl group.

While specific IR data for this compound was not found in the searched literature, general regions for these vibrations can be predicted. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The C-H stretching of the sp³-hybridized carbons in the five-membered ring and the methyl groups of the trimethylsilyl substituent would appear in the 3000-2850 cm⁻¹ region. The characteristic Si-C stretching vibrations for the trimethylsilyl group are usually found in the region of 840-760 cm⁻¹ and a prominent band around 1250 cm⁻¹ is characteristic for the Si(CH₃)₃ group. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Specific mass spectrometry data for this compound was not available in the reviewed literature. However, the expected fragmentation pattern under electron ionization (EI) would likely involve the loss of a methyl group ([M-15]⁺) from the trimethylsilyl moiety to form a stable silicon-containing cation. Another prominent fragmentation pathway would be the cleavage of the indenyl-silicon bond, leading to the formation of an indenyl cation and a trimethylsilyl cation or radical. The trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 is a very common and often abundant fragment in the mass spectra of trimethylsilyl compounds. The molecular ion peak (M⁺) would correspond to the molecular weight of the entire compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing an accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the compound's elemental formula, a critical step in its identification. The technique differentiates the compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

For this compound, the exact mass can be calculated based on the masses of its constituent isotopes (¹²C, ¹H, ²⁸Si). This theoretical value is then compared to the experimentally determined mass. The close agreement between the theoretical and found values confirms the molecular formula. While specific HRMS data for the parent this compound is not widely published, data for closely related structures, such as its hydrogenated analogue, demonstrates the utility of the technique. For instance, the dihydro-derivative, (2,3-Dihydro-1H-inden-2-yl)trimethylsilane (C₁₂H₁₈Si), has a calculated m/z of 190.11723 for the molecular ion [M]⁺, with an experimentally found value of 190.11719. google.com This level of accuracy is characteristic of HRMS analysis.

| Compound Name | Molecular Formula | Ion | Calculated Exact Mass (m/z) | Reported Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₆Si | [M]⁺ | 188.10158 | Data not available in search results | N/A |

| (2,3-Dihydro-1H-inden-2-yl)trimethylsilane | C₁₂H₁₈Si | [M]⁺ | 190.11723 | 190.11719 | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity and verifying the identity of volatile and thermally stable compounds like this compound. nih.govthescipub.com The introduction of the trimethylsilyl group generally enhances a molecule's volatility and thermal stability, making it highly suitable for GC analysis. jfda-online.com In this method, the gas chromatograph separates the compound from any impurities based on differences in their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then detects, ionizes, and fragments the eluted compound, generating a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound is expected to show a distinct molecular ion (M)⁺ peak corresponding to its molecular weight. A highly characteristic fragmentation pattern involves the loss of a methyl group (CH₃•) from the trimethylsilyl moiety, resulting in a prominent [M-15]⁺ or [M-CH₃]⁺ peak. google.com This fragment is often the base peak in the spectra of trimethylsilyl compounds. For the related compound (2,3-Dihydro-1H-inden-2-yl)trimethylsilane, the mass spectrum shows the molecular ion at m/z 190.1 and the [M-CH₃]⁺ fragment at m/z 175.1. google.com Analysis of these characteristic fragments allows for confident structural confirmation. GC-MS is also used to confirm the structure of silylated indene (B144670) derivatives in complex mixtures. researchgate.net

| Fragment Ion | Proposed Structure | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M]⁺ | [C₁₂H₁₆Si]⁺ | 188.1 |

| [M-CH₃]⁺ | [C₁₁H₁₃Si]⁺ | 173.1 |

| [Si(CH₃)₃]⁺ | Trimethylsilyl cation | 73.1 |

X-ray Diffraction Analysis of Indenyl Trimethylsilanes and Their Complexes

For example, the single-crystal X-ray structure of the iron sandwich complex [η⁵-1,3-(SiMe₃)₂C₉H₅]₂Fe revealed that the molecule adopts a gauche conformation, a direct consequence of the steric bulk of the two trimethylsilyl groups on each indenyl ligand. lookchem.com Similarly, the structures of half-sandwich rare earth metal complexes of the type (1,3-(SiMe₃)₂C₉H₅)Ln(CH₂SiMe₃)₂(THF) have been characterized, confirming the η⁵ hapticity of the bis(trimethylsilyl)indenyl ligand. figshare.com In ruthenium vinylidene complexes containing an indenyl ligand, X-ray analysis has provided precise measurements of bond lengths and angles, such as the Ru-C bond distances. mdpi.com These structural determinations are fundamental to understanding the reactivity and properties of these organometallic compounds.

| Compound/Complex | Key Structural Feature | Finding | Reference |

|---|---|---|---|

| [η⁵-1,3-(SiMe₃)₂C₉H₅]₂Fe | Conformation | Gauche conformation due to steric imposition of SiMe₃ groups | lookchem.com |

| [η⁵-1,3-(SiMe₃)₂C₉H₅]₂Fe | Bond Length | Average Fe–C distance is 2.091(3) Å | lookchem.com |

| (1,3-(SiMe₃)₂C₉H₅)Ln(CH₂SiMe₃)₂(THF) (Ln = Y, Lu, Dy) | Hapticity | Indenyl ligand exhibits η⁵ coordination | figshare.com |

| Trichlorido(tetrahydrofuran){(1,2,3,3a,7a-η)-1-[2-(1-trimethylsilyl-1H-imidazol-2-yl-κN³)-1-methylpropyl]indenyl}zirconium(IV) | Coordination Geometry | The Zr(IV) atom is in a distorted octahedral environment | nih.gov |

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are fundamental to the isolation and purity assessment of this compound and its derivatives. rsc.org Given the non-polar nature of the compound, normal-phase chromatography is highly effective.

Flash Column Chromatography is the standard method for purifying multigram quantities of the compound. semanticscholar.org The crude product from a synthesis is loaded onto a column packed with silica (B1680970) gel, and a non-polar eluent is used to move the compound through the column. Due to the low polarity of this compound, solvents such as n-pentane, n-hexane, or petroleum ether are typically employed. google.comrug.nlrsc.org The separation is based on the differential partitioning of the target compound and any impurities between the polar silica gel stationary phase and the non-polar mobile phase. yorku.ca The desired compound, being less polar, elutes more quickly than more polar impurities.

Thin-Layer Chromatography (TLC) is used for rapid, small-scale analysis to monitor the progress of reactions and to identify the appropriate solvent system for flash chromatography. google.com A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a chamber containing the eluent. The separation principle is the same as in column chromatography.

| Compound | Chromatography Type | Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| (2,3-Dihydro-1H-inden-2-yl)trimethylsilane | Flash Column Chromatography | Silica gel | n-Pentane | google.com |

| ((1H-inden-2-yl)ethynyl)trimethylsilane | Automated Flash Column Chromatography | Not specified | n-Pentane | rug.nl |

| ((1H-Inden-2-yl)oxy)trimethylsilane | Flash Column Chromatography | Not specified | Petroleum | rsc.org |

| Various silyl-enynes | Column Chromatography | Silica gel (300-400 mesh) | Petroleum ether / Ethyl acetate | rsc.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of indenyl silanes, including (1H-inden-2-yl)trimethylsilane, has traditionally relied on methods that can be improved in terms of efficiency, atom economy, and environmental impact. Future research is anticipated to move towards more sustainable practices.

Key areas for development include:

Catalytic C-H Silylation: Direct C-H functionalization of the indene (B144670) core with silylating agents represents a highly atom-economical approach. Research into ruthenium-catalyzed C-H alkylation and cyclization of acylsilanes to form silyl (B83357) indenes has shown promise. rsc.org Future work could focus on developing catalysts that enable the direct and selective silylation of the C2 position of the 1H-indene ring.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. beilstein-journals.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and safer handling of reactive intermediates.

Mechanochemical Synthesis: Utilizing mechanical force to induce chemical reactions, often in the absence of bulk solvents, is an emerging sustainable technique. Exploring the mechanochemical synthesis of indenyl silanes could significantly reduce solvent waste and energy consumption.

Bio-inspired Catalysis: While still a nascent field for organosilicon chemistry, the development of enzyme-mediated or bio-inspired catalysts for C-Si bond formation could offer unparalleled selectivity and sustainability.

A comparative look at synthetic methodologies highlights the potential for greener alternatives:

| Method | Description | Potential Advantages | Research Focus |

| Traditional Grignard/Lithium Reagents | Reaction of a metalated indene with a trimethylsilyl (B98337) halide. | Well-established, versatile. | Improving safety, reducing waste streams. |

| Ruthenium-Catalyzed C-H Cyclization | Intramolecular cyclization of acylsilanes to form substituted silyl indenes. rsc.org | High atom economy, access to functionalized derivatives. rsc.org | Broadening substrate scope, catalyst efficiency. |

| Rhodium-Catalyzed Cyclocarbonylation | Desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes. researchgate.net | Alternative route to indenone precursors. researchgate.net | Adapting for direct indenyl silane (B1218182) synthesis. |

| Future: Direct C-H Silylation | Direct catalytic reaction of indene with a silicon source. | Ultimate atom economy, reduced steps. | Catalyst design, regioselectivity control. |

Expanding Reactivity Profiles and Stereoselective Control

The reactivity of this compound is largely governed by the interplay between the aromatic indenyl ring and the stabilizing trimethylsilyl group. Future research will likely focus on uncovering new transformations and achieving high levels of stereocontrol.

Unexplored avenues include:

Asymmetric Functionalization: Developing catalytic methods for the enantioselective functionalization of the indenyl core, using the trimethylsilyl group to direct reactivity or as a removable protecting group. Research on stereoselective C-C bond formation has laid some groundwork in this area. amazonaws.com

Dienamine-type Catalysis: The indenyl system can be considered a vinylogous analogue of cyclopentadiene. Exploring its participation in dienamine catalysis could unlock novel asymmetric cycloaddition pathways, an emerging technology in organic synthesis. researchgate.net

Photochemical Reactions: The unique electronic properties of the indenyl system suggest that it could participate in novel photochemical transformations. acs.org Investigating the visible-light-mediated reactions of this compound could lead to new synthetic methodologies for complex molecular architectures.